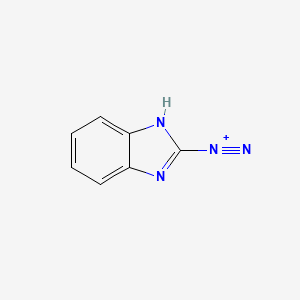
1H-Benzimidazole-2-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-diazonium is a diazonium compound derived from benzimidazole. Benzimidazole itself is a heterocyclic aromatic organic compound, consisting of fused benzene and imidazole rings. The diazonium group attached to the benzimidazole ring makes this compound a versatile intermediate in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-diazonium can be synthesized through the diazotization of 1H-benzimidazole-2-amine. The process involves the reaction of 1H-benzimidazole-2-amine with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the diazonium compound. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium cyanide are commonly used.
Coupling Reactions: Phenols and aromatic amines are used under basic conditions.
Reduction Reactions: Reducing agents like hypophosphorous acid or stannous chloride are employed.
Major Products:
Substitution Reactions: Halogenated benzimidazoles, cyanobenzimidazoles, and hydroxybenzimidazoles.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 1H-Benzimidazole-2-amine.
Scientific Research Applications
1H-Benzimidazole-2-diazonium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Derivatives of this compound are investigated for their potential as anticancer and antimicrobial agents.
Industry: It is used in the production of azo dyes, which are important in textile and printing industries.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-diazonium involves the formation of reactive intermediates that can interact with various molecular targets. In coupling reactions, the diazonium group forms a bond with the nucleophilic site of the coupling partner, leading to the formation of azo compounds. In biological systems, the diazonium group can modify proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
1H-Benzimidazole-2-amine: The precursor to 1H-Benzimidazole-2-diazonium, used in similar synthetic applications.
1H-Benzimidazole-2-carboxylic acid: Another derivative of benzimidazole with different reactivity and applications.
2-Phenyl-1H-benzimidazole: A structurally similar compound with distinct chemical properties.
Uniqueness: this compound is unique due to its diazonium group, which imparts distinct reactivity compared to other benzimidazole derivatives. This reactivity makes it a valuable intermediate in the synthesis of azo dyes and other aromatic compounds, setting it apart from other similar compounds.
Properties
CAS No. |
66138-09-8 |
|---|---|
Molecular Formula |
C7H5N4+ |
Molecular Weight |
145.14 g/mol |
IUPAC Name |
1H-benzimidazole-2-diazonium |
InChI |
InChI=1S/C7H5N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)/q+1 |
InChI Key |
ZUMUNOBFFWJCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


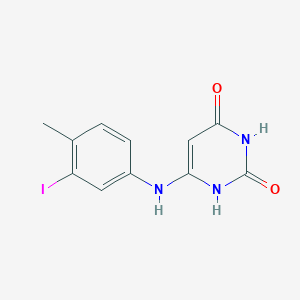

silane](/img/structure/B14469852.png)
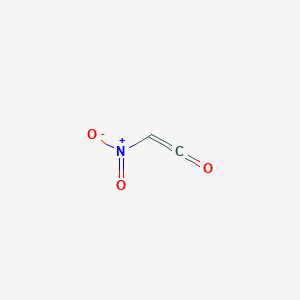

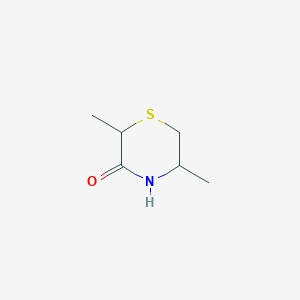
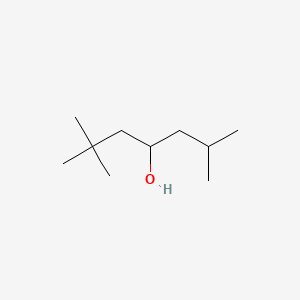

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
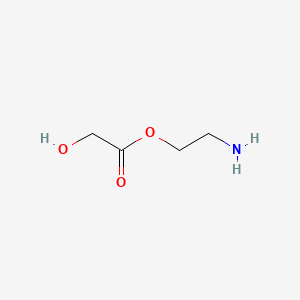
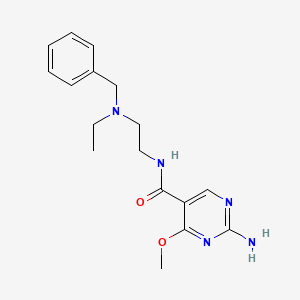

![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
